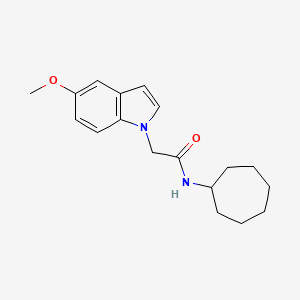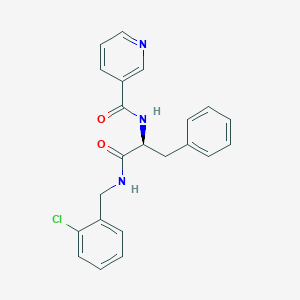![molecular formula C20H25N5O2 B11145903 2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11145903.png)
2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one: is a heterocyclic compound with a fascinating structure. It belongs to the pyridazinone family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 2, along with an oxygen atom at position 3. This compound has been dubbed the “wonder nucleus” due to its diverse derivatives, each exhibiting unique biological activities .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common route includes the condensation of dimethylformamide (DMF) and dimethylacetamide (DMA) at the methyl group of the acetyl moiety, followed by cyclization to form the pyridazinone ring. The process also includes N-methylation and condensation at the methyl group of the intermediate compound .
Industrial Production: While specific industrial production methods may vary, pharmaceutical companies often require diverse polysubstituted pyridazinone compounds. Some of these derivatives serve as commercially available drugs and agrochemicals. Notable examples include the anti-platelet agent Zardaverine, the anti-inflammatory agent Emorfazone, and herbicides like Pyridaben and Norflurazon .
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance, oxidation may involve oxidizing agents like potassium permanganate or chromic acid, while reduction could utilize hydrazine or hydrogen gas.
Major Products: The products formed from these reactions depend on the substituents and reaction conditions. Detailed studies are essential to elucidate the specific outcomes for each reaction pathway.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stability, and potential as a building block for novel molecules. Its unique structure makes it an intriguing candidate for drug discovery and materials science.
Biology and Medicine: Studies investigate its effects on biological systems It may interact with enzymes, receptors, or other cellular components, impacting physiological processes
Industry: The compound’s industrial applications extend to agrochemicals, pharmaceuticals, and materials. Its versatility makes it valuable for creating new products.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
Uniqueness: Compared to other pyridazine derivatives, this compound stands out due to its specific arrangement of functional groups. Its distinct structure contributes to its diverse biological activities.
Similar Compounds: While this compound is unique, other pyridazine and pyridazinone derivatives share similar heterocyclic cores. Examples include Zardaverine, Emorfazone, and Pyridaben[1,3,4].
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C20H25N5O2/c26-19-14-16-6-2-1-3-7-17(16)22-25(19)15-20(27)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h4-5,8-9,14H,1-3,6-7,10-13,15H2 |
InChI Key |
UGQPRZSTYQMEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methylphenyl)acetamide](/img/structure/B11145826.png)
![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11145829.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B11145831.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11145835.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11145836.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145837.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145842.png)


![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11145860.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145861.png)
![(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11145870.png)

![3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11145876.png)
